molecular formula C20H23N3OS B2417638 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893981-11-8

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2417638
CAS No.: 893981-11-8
M. Wt: 353.48
InChI Key: ZFBGWQNVRMVUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a acetamide linker connecting two key pharmacophoric units: a cyclohexyl group and a 3-methylimidazo[2,1-b]thiazole ring system. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds featuring this core, such as the structurally related N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide and N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide , are frequently investigated as key intermediates and bioactive molecules. While the specific biological profile of this exact compound requires empirical determination, its structural features suggest potential for various research applications. The imidazothiazole moiety is a common feature in compounds studied for their antimicrobial and antitumor properties . For instance, related heterocyclic systems like imidazo[2,1-b][1,3,4]thiadiazoles have demonstrated promising in vitro antiproliferative activity against resistant pancreatic cancer cell lines . Similarly, acetamide derivatives incorporating heterocyclic amines are often explored for their potential pharmacological effects . Researchers may utilize this chemical as a core building block for the synthesis of novel derivatives or as a reference standard in high-throughput screening campaigns to identify new therapeutic agents targeting various diseases. Its value lies in its well-defined structure, which can be used to establish structure-activity relationships (SAR) and optimize potency and selectivity in lead compound development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

2-cyclohexyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-13-25-20-22-18(12-23(14)20)16-8-5-9-17(11-16)21-19(24)10-15-6-3-2-4-7-15/h5,8-9,11-13,15H,2-4,6-7,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGWQNVRMVUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of a strong base like t-BuOK under mild conditions . This method is highly efficient and yields the desired imidazo[2,1-b]thiazole derivatives.

Industrial Production Methods

the principles of green chemistry and metal complex catalysis are often employed to optimize the synthesis process, reduce waste, and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Research indicates that 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide exhibits significant biological activity. The following subsections detail its applications:

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the imidazo[2,1-b]thiazole scaffold. For instance:

  • In vitro Studies : A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-MEL-30 (melanoma). The compound's structure allows for selective targeting of cancer cells while minimizing effects on normal cells, which is crucial for therapeutic efficacy .
  • Mechanism of Action : The mechanism involves the inhibition of specific cellular pathways that are overactive in cancer cells, leading to apoptosis (programmed cell death) .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

  • In vitro Testing : Research has shown that related compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. The imidazole ring is known for its ability to interact with microbial enzymes, disrupting their function .

Acetylcholinesterase Inhibition

Imidazo[2,1-b]thiazole derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's:

  • Biological Evaluation : Compounds similar to this compound have shown promising inhibitory activity against acetylcholinesterase in vitro, suggesting potential applications in treating cognitive decline .

Case Studies

Several studies provide insights into the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Molecular Sciences highlighted the synthesis and evaluation of various thiazole-containing compounds for anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 0.07 µM against specific cancer cell lines .

Case Study 2: Antimicrobial Activity

Research conducted on a series of thiazole derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with some compounds showing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and a phenylacetamide structure sets it apart from other similar compounds .

Biological Activity

2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates a cyclohexyl group, an imidazo[2,1-b]thiazole moiety, and an acetamide functional group, which are known to contribute to various biological effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3OSC_{16}H_{19}N_{3}OS, with a molecular weight of approximately 297.37 g/mol. The compound features a complex structure that is likely responsible for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit cancer cell proliferation effectively.

Table 1: Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityNotable Effects
This compoundCyclohexyl & imidazo[2,1-b]thiazoleCytotoxic against cancer cellsPotential for anticancer therapy
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideImidazo[2,1-b]thiazole scaffoldCytotoxic against MDA-MB-231Higher selectivity against specific cancer cell lines
N-(4-methylpiperazin-1-yl)-N'-(5-nitrobenzo[d]thiazol-2-yl)ureaPiperazine ringAntitumor activityDifferent mechanism targeting

The biological activity of this compound may involve interactions with specific biological targets , including kinases and receptors involved in tumor growth and metastasis. Preliminary studies suggest that these compounds can modulate signaling pathways critical for cancer progression.

Case Studies and Research Findings

Several studies have explored the anticancer potential of imidazo[2,1-b]thiazole derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives with similar structures to this compound exhibit IC50 values indicating potent cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231). These findings highlight the compound's potential as a therapeutic agent in oncology.
  • Molecular Modeling Simulations : Research involving molecular docking studies has provided insights into the binding affinities of imidazo[2,1-b]thiazole derivatives with target proteins. These simulations suggest that structural modifications can enhance biological activity and specificity towards cancer-related targets.

Q & A

Q. How can researchers determine the molecular structure of 2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify cyclohexyl protons (δ 1.0–2.5 ppm), aromatic protons from the phenyl and imidazothiazole rings (δ 6.5–8.5 ppm), and acetamide carbonyl signals (δ ~170 ppm). Compare with analogs like N-(4-phenoxyphenyl)acetamide derivatives for spectral patterns .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₄H₂₆N₄OS) and fragmentation patterns, particularly cleavage of the acetamide bond and imidazothiazole ring stability .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Multi-step synthesis: Start with cyclohexylacetic acid activation (e.g., using thionyl chloride) to form the acetamide via coupling with 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline. Optimize reaction conditions (e.g., DMF as solvent, 80°C, 12 hours) to improve yield .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Antimicrobial assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Anticancer screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally related thiazole derivatives (e.g., imidazo[1,2-b]pyridazine analogs) for structure-activity relationships (SAR) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • QSAR Modeling: Utilize PubChem data (e.g., molecular weight, logP) to predict absorption and bioavailability. Compare with analogs like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide for solubility trends .
  • Molecular Docking: Simulate binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in antifungal activity may arise from differences in Candida albicans strains .
  • Structural analogs: Synthesize derivatives (e.g., replacing cyclohexyl with phenyl groups) to isolate contributions of specific moieties to bioactivity. Use SAR to explain conflicting results .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer:

  • Long-term stability: Use OECD Guideline 307 to assess biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites (e.g., hydrolyzed acetamide) .
  • Aquatic toxicity: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) for 48 hours. Measure survival rates and compare with imidazothiazole-containing pesticides for ecological risk assessment .

Q. How can researchers optimize the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH). Analyze degradation products via UPLC-MS to identify vulnerable groups (e.g., acetamide hydrolysis) .
  • Lyophilization: Test stability in lyophilized vs. solution states. Use cryoprotectants (e.g., trehalose) for long-term storage at -80°C .

Q. What methodologies validate the compound’s mechanism of action in vivo?

Methodological Answer:

  • Pharmacokinetics: Administer orally to rodents (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Calculate AUC, Tₘₐₓ, and half-life .
  • Target engagement: Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK in cancer models). Compare with vehicle-treated controls .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if docking results conflict with bioassays) .
  • Safety Protocols: Handle reactive intermediates (e.g., activated acetamides) under inert atmospheres (N₂/Ar) to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.